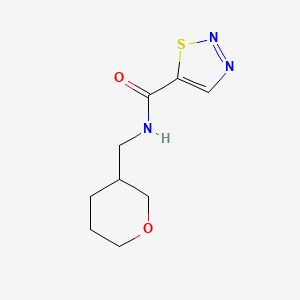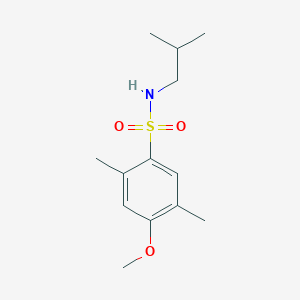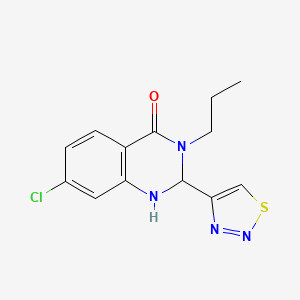![molecular formula C11H13N5O2S B7530353 N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7530353.png)
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide, also known as OPTC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. OPTC is a thiadiazole derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide is not fully understood. However, it has been suggested that N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide may exert its effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer metastasis.
Biochemical and Physiological Effects:
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide has been shown to inhibit the replication of various viruses, including HIV and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide in lab experiments. For example, the mechanism of action of N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide. One area of research could be to further investigate the mechanism of action of N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide, which could provide insights into its potential therapeutic applications. Another area of research could be to explore the use of N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide in combination with other drugs for the treatment of various diseases. Additionally, more studies could be conducted to investigate the safety and toxicity of N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide, which is important for its potential use as a therapeutic agent.
Méthodes De Synthèse
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide can be synthesized through a multi-step process involving the reaction of pyrazole-4-carboxamide with oxirane followed by the reaction of the resulting intermediate with thiosemicarbazide. This synthesis method has been extensively studied and optimized, resulting in a high yield of pure N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide.
Applications De Recherche Scientifique
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide has also been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer research.
Propriétés
IUPAC Name |
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1,2,5-thiadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c17-11(10-5-13-19-15-10)14-8-4-12-16(6-8)7-9-2-1-3-18-9/h4-6,9H,1-3,7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBWGASQDICNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)NC(=O)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7530292.png)
![4-(2-Methyl-5-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530297.png)
![2-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide](/img/structure/B7530301.png)
![Methyl 2-[4-[(3-bromothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7530309.png)
![N-[3-(carbamoylamino)phenyl]-2H-triazole-4-carboxamide](/img/structure/B7530312.png)




![N-[(2-nitrophenyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B7530344.png)
![4-(2-Methyl-3-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530351.png)


![N-[1-(4-propan-2-yloxyphenyl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7530377.png)